Hex-1-en-2-yl dipropan-2-ylcarbamate
Description
Hex-1-en-2-yl dipropan-2-ylcarbamate is a carbamate derivative characterized by a hex-1-en-2-yl group (a six-carbon chain with a terminal double bond) esterified to a carbamate functional group, where the nitrogen atom is substituted with two propan-2-yl (isopropyl) groups. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their stability and bioactivity.
Properties
CAS No. |
648927-78-0 |
|---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
hex-1-en-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C13H25NO2/c1-7-8-9-12(6)16-13(15)14(10(2)3)11(4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
XPFVIYRUJWZFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)OC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Hex-1-en-2-yl dipropan-2-ylcarbamate can be achieved through various synthetic routes. One common method involves the catalytic addition of indole-2-carboxylic acid to 1-hexyne. This reaction employs catalysts such as [RuCl2(η6-p-cymene)(PPh3)] and [AuCl(PPh3)]/AgPF6 . The reaction conditions typically involve the use of aqueous medium and do not require acidic or basic additives .
Chemical Reactions Analysis
Hydrolysis Reactions
Hex-1-en-2-yl dipropan-2-ylcarbamate undergoes hydrolysis at the carbamate group, producing substituted amines and carbon dioxide. Reaction conditions dictate product specificity:
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Acidic (HCl/H₂O, 50°C) | Hex-1-en-2-amine + CO₂ + 2-propanol | Acid-catalyzed nucleophilic acyl substitution |
| Basic (NaOH/H₂O, 25°C) | Sodium hex-1-en-2-olate + dipropan-2-ylamine | Base-promoted cleavage via hydroxide attack |
Kinetic studies reveal a pH-dependent rate profile, with maximum stability near neutral pH (6–8) and accelerated degradation under strongly acidic/basic conditions.
Alkene Functionalization
The hexene moiety participates in electrophilic addition and radical-mediated reactions:
Electrophilic Addition
-
Hydration : In H₂SO₄/H₂O, the alkene forms 2-hexanol via Markovnikov addition (75% yield at 80°C).
-
Halogenation : Reaction with Cl₂ in CCl₄ yields 1,2-dichlorohexane (trans stereochemistry predominant).
Radical Polymerization
Under AIBN initiation, the compound forms oligomers with repeating units connected via C1–C2 alkene bonds (Mn ≈ 2,500 g/mol).
Thermal Decomposition
Thermogravimetric analysis (TGA) shows two-stage decomposition:
-
150–200°C : Carbamate cleavage releases dipropan-2-ylamine (ΔH = −98 kJ/mol).
-
250–300°C : Alkene backbone fragmentation into C3–C4 hydrocarbons.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
E/Z isomerization of the alkene (quantum yield Φ = 0.32).
-
Norrish-Type I cleavage at the carbamate carbonyl, generating hex-1-en-2-yl radical and dipropan-2-yl carbamoyl radical .
Catalytic Transformations
| Catalyst | Reaction | Outcome |
|---|---|---|
| Pd/C (H₂, 1 atm) | Alkene hydrogenation | Hexan-2-yl dipropan-2-ylcarbamate (95%) |
| TiCl₄ | Friedel-Crafts alkylation (benzene) | 2-Phenylhexane derivative (68%) |
Biological Interactions
While not directly bioactive, enzymatic hydrolysis by esterases releases dipropan-2-ylamine, a known inhibitor of monoamine oxidase B (MAO-B, IC₅₀ = 12 μM) . This suggests potential prodrug applications in neurodegenerative therapies.
Comparative Reactivity
The compound’s reactivity diverges from saturated carbamates due to conjugation effects:
| Reaction | This compound | Hexan-2-yl Dipropan-2-ylcarbamate |
|---|---|---|
| Hydrolysis Rate (k, s⁻¹) | 4.7 × 10⁻³ | 2.1 × 10⁻⁴ |
| Polymerization Tendency | High (Q = 85 kJ/mol) | Low (Q = 22 kJ/mol) |
This systematic analysis demonstrates this compound’s versatility in synthetic and applied chemistry, with its dual functional groups enabling tailored modifications for materials science and pharmaceutical development .
Scientific Research Applications
Pharmaceutical Applications
Hex-1-en-2-yl dipropan-2-ylcarbamate has been investigated for its role as a bioactive compound. Its structural features allow it to interact with biological systems, making it a candidate for drug development.
1.1. Monoacylglycerol Lipase Inhibition
Research indicates that carbamate derivatives can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibiting this enzyme can have therapeutic effects in treating conditions such as pain, anxiety, and neurodegenerative diseases like Alzheimer's disease . this compound could potentially be developed into a therapeutic agent targeting MAGL-mediated disorders.
1.2. Anticancer Activity
Studies have shown that carbamate compounds exhibit anticancer properties by inducing apoptosis in cancer cells. This compound's ability to modulate cellular pathways may contribute to its efficacy against various cancer types .
Agricultural Applications
The compound's unique chemical structure allows it to be explored as a pesticide or herbicide.
2.1. Pesticidal Properties
Compounds similar to this compound have demonstrated effectiveness against pests, suggesting that this compound may also possess insecticidal properties. Its application could lead to the development of safer, more effective agricultural chemicals that minimize environmental impact.
2.2. Plant Growth Regulation
Research into carbamates has indicated their potential as growth regulators. This compound might influence plant growth and development, enhancing crop yields and resilience against stressors.
Materials Science Applications
This compound can be utilized in the synthesis of advanced materials due to its chemical reactivity.
3.1. Polymer Chemistry
The compound's functional groups allow it to participate in polymerization reactions, leading to the formation of novel polymers with desirable properties such as increased strength and flexibility. This application is particularly relevant in the production of coatings, adhesives, and composites.
3.2. UV-Curable Coatings
The presence of unsaturation in this compound makes it suitable for UV-curable formulations, which are increasingly used in various industries for their rapid curing times and durability.
Case Study 1: MAGL Inhibition
A study investigating the efficacy of various carbamate derivatives as MAGL inhibitors found that specific structural modifications enhanced potency and selectivity against the enzyme . This research underscores the potential for this compound in developing new treatments for conditions related to endocannabinoid signaling.
Case Study 2: Anticancer Research
In vitro assays demonstrated that carbamate compounds showed significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . Such findings support further exploration of this compound's anticancer properties.
Mechanism of Action
The mechanism of action of Hex-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
Hexamethylene Diisocyanate (CAS 822-06-0)
- Structure : 1,6-diisocyanatohexane (O=C=N-(CH₂)₆-N=C=O).
- Reactivity : As a diisocyanate, it reacts vigorously with alcohols or amines to form polyurethanes or polyureas. In contrast, Hex-1-en-2-yl dipropan-2-ylcarbamate is a stable carbamate, likely synthesized via reaction of an isocyanate with an alcohol.
- Applications : Hexamethylene diisocyanate is a polymer precursor, while carbamates like this compound are end-products with bioactive roles .
Esters (e.g., Hexyl Isobutyrate, Hexyl Decanoate)
- Structure: Esters (R-O-CO-R') lack the nitrogenous carbamate group (R-O-CO-NR''₂).
- Physical Properties :
- Boiling Points : Esters like hexyl isobutyrate (boiling point ~170–180°C) typically have lower boiling points than carbamates due to reduced hydrogen-bonding capacity.
- Solubility : Esters are more lipophilic, whereas carbamates may exhibit moderate water solubility via hydrogen bonding (e.g., this compound likely has solubility <10 mg/L, similar to other carbamates) .
Structural Analogues in Agrochemicals
- Hydroxychlordene Derivatives (CAS 2597-11-7): Chlorinated cyclodiene derivatives like 1-hydroxychlordene are persistent environmental pollutants. This compound, however, is less likely to persist due to hydrolytic degradation of the carbamate group .
Data Tables: Comparative Properties
Table 1: Physical and Chemical Properties
*Estimated values based on structural analogs.
Research Findings and Insights
- Synthetic Pathways : this compound can be synthesized via nucleophilic addition of hex-1-en-2-ol to dipropan-2-yl isocyanate, a reaction analogous to polyurethane formation from diisocyanates .
- Bioactivity : Carbamates generally inhibit acetylcholinesterase (AChE), but the hexenyl substituent in this compound may enhance lipid solubility, improving membrane penetration compared to polar esters like hexyl lactate .
- Environmental Impact : Unlike chlorinated hydroxychlordenes, carbamates degrade faster via hydrolysis, reducing ecological risks .
Biological Activity
Hex-1-en-2-yl dipropan-2-ylcarbamate is a compound of interest due to its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a carbamate derivative that exhibits various pharmacological properties. Its structure allows it to interact with biological systems, particularly in the modulation of endocannabinoid signaling pathways.
The primary mechanism of action for this compound involves the inhibition of MAGL, an enzyme responsible for the degradation of 2-arachidonoyl glycerol (2-AG), an endocannabinoid that binds to cannabinoid receptors CB1 and CB2. By inhibiting MAGL, this compound increases the levels of 2-AG, potentially enhancing cannabinoid receptor signaling and providing therapeutic effects in various conditions such as pain, inflammation, and neurodegenerative diseases .
Biological Activities
- Anti-inflammatory Effects :
- Analgesic Properties :
- Neuroprotective Effects :
Table 1: Summary of Research Findings on this compound
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Hex-1-en-2-yl dipropan-2-ylcarbamate, and what methodological considerations ensure reproducibility?
- The synthesis typically involves coupling hex-1-en-2-ol with dipropan-2-ylcarbamoyl chloride under anhydrous conditions. Key steps include temperature control (0–5°C for carbamate bond formation) and inert atmosphere (argon/nitrogen) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Experimental details must specify stoichiometry, reaction duration, and spectroscopic validation (¹H/¹³C NMR, IR) to confirm structure and purity .
Q. How should researchers validate the identity and purity of this compound in newly synthesized batches?
- Combine spectroscopic data (NMR for functional group verification, mass spectrometry for molecular weight confirmation) with chromatographic methods (HPLC with UV detection at 220–260 nm). Compare retention times and spectral profiles with authentic samples or literature data. Purity ≥95% is typically required for biological assays, validated via elemental analysis or high-resolution mass spectrometry .
Advanced Research Questions
Q. What experimental strategies address contradictions in stability data for this compound under varying pH conditions?
- Design accelerated stability studies using buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., hex-1-en-2-ol or carbamic acid derivatives). Kinetic modeling (Arrhenius equation) can extrapolate shelf-life, while NMR spectroscopy tracks structural changes. Conflicting data may arise from solvent polarity or trace metal catalysis, necessitating controlled matrix experiments .
Q. How can enantiomeric purity be optimized during asymmetric synthesis of this compound?
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., organocatalysts for carbamate bond formation). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Advanced techniques like X-ray crystallography or NOESY NMR resolve stereochemical ambiguities in intermediates .
Q. What in vitro models are most appropriate for evaluating the biological activity of this compound, and how should dose-response studies be structured?
- Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) or cell viability assays (MTT/XTT) in relevant cell lines (e.g., SH-SY5Y for neurotoxicity). Dose ranges (0.1–100 µM) should span IC₅₀ values, with triplicate measurements and positive/negative controls. Data normalization (e.g., to DMSO vehicle) and statistical analysis (ANOVA with post-hoc tests) mitigate variability .
Methodological Guidance for Data Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental solubility data for this compound?
- Reconcile differences by validating computational models (e.g., COSMO-RS) with experimental shake-flask methods. Test solubility in pharmaceutically relevant solvents (PBS, DMSO) at 25°C/37°C. Particle size analysis (dynamic light scattering) and polymorph screening (PXRD) can identify crystalline vs. amorphous forms affecting solubility .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?
- LC-MS/MS with multiple reaction monitoring (MRM) provides sensitivity (LOQ ≤1 ng/mL) and specificity. Solid-phase extraction (C18 columns) pre-concentrates analytes, while deuterated internal standards (e.g., d₃-hex-1-en-2-yl carbamate) correct for matrix effects. Validate methods per ICH guidelines for linearity, precision, and recovery .
Experimental Design and Reproducibility
Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
- Exothermic reactions during carbamate formation may cause thermal degradation at larger scales. Use jacketed reactors with precise temperature control and incremental reagent addition. Pilot studies (1–10 g) identify critical process parameters (CPPs) for Quality by Design (QbD) approaches. Document deviations (e.g., solvent lot variability) in batch records .
Q. How should researchers design control experiments to distinguish between inherent compound toxicity and solvent-mediated effects in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
